Bienvenue dans la boutique en ligne BenchChem!

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Hydrogen bonding logP TPSA

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic, low-molecular-weight 1,4-diazepane derivative in which a butanoyl group acylates one ring nitrogen and a methyl group substitutes the other. Its molecular formula is C10H20N2O, corresponding to a formula weight of 184.28 g/mol.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 925184-87-8
Cat. No. B2434985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one
CAS925184-87-8
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCCCC(=O)N1CCCN(CC1)C
InChIInChI=1S/C10H20N2O/c1-3-5-10(13)12-7-4-6-11(2)8-9-12/h3-9H2,1-2H3
InChIKeyRIKRLAKUJSMOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one (CAS 925184-87-8): Chemical Identity and Baseline Properties for Procurement Screening


1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is a synthetic, low-molecular-weight 1,4-diazepane derivative in which a butanoyl group acylates one ring nitrogen and a methyl group substitutes the other. Its molecular formula is C10H20N2O, corresponding to a formula weight of 184.28 g/mol [1]. The compound is not known to occur in nature and is produced exclusively via chemical synthesis. It is cataloged under PubChem CID 17164278 and identified by the InChIKey RIKRLAKUJSMOCA-UHFFFAOYSA-N [1]. Within the broader chemical marketplace, this compound is primarily offered as a research-grade building block or synthetic intermediate [1]. Its structural features — a saturated seven-membered diazepane ring bearing both a tertiary amine and a tertiary amide — distinguish it from piperazine, piperidine, and benzodiazepine scaffolds commonly encountered in medicinal chemistry.

Why 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Cannot Be Directly Substituted by Other 1,4-Diazepane Building Blocks


Substituting a closely related analog — such as the des-methyl variant 1-(1,4-diazepan-1-yl)butan-1-one (CAS 61903-12-6) — may appear structurally conservative but results in fundamentally altered physicochemical and reactivity profiles. The N(4)-methyl group eliminates the sole hydrogen-bond donor present in the des-methyl analog, altering solubility, permeability, and target engagement potential in downstream conjugates [1]. Extension or contraction of the N-acyl chain (e.g., ethanoyl or propanoyl analogs) similarly shifts lipophilicity and metabolic liabilities. Within the 1,4-diazepane class, even minor structural modifications have been shown to cause drastic changes in receptor subtype selectivity — a phenomenon documented for diazepane-based factor Xa inhibitors [2] and CB2 agonists [3]. Consequently, for applications demanding precise steric, electronic, or pharmacokinetic performance, substitution without requalification is not scientifically defensible.

Quantitative Differentiation Evidence for 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Versus Its Closest Structural Analogs


Physicochemical Profile: 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one vs. Des-methyl Analog

When compared to the des-methyl analog 1-(1,4-diazepan-1-yl)butan-1-one (CAS 61903-12-6), the target compound exhibits a 0 H-bond donor count versus 1, an XLogP3 of 0.7 versus a predicted lower value for the secondary amine, and a topological polar surface area of 23.6 Ų, conferring a distinctly more lipophilic and membrane-permeable character [1][2]. These differences are quantifiable from computed molecular descriptors.

Hydrogen bonding logP TPSA Building block Permeability

Functional Versatility: Acylation vs. Alkylation Reactivity in Building-Block Chemistry

The structural motif — a tertiary amide at N(1) and a tertiary amine at N(4) — provides orthogonal chemical reactivity compared to analogous 1,4-diazepane building blocks such as (4-methyl-1,4-diazepan-1-yl)acetic acid. The butanoyl amide is stable toward mild basic/acidic conditions and common coupling reagents, whereas the free amine permits further diversification via alkylation, reductive amination, or sulfonylation. In contrast, the acetic acid derivative requires amide bond formation at the carboxyl terminus, a fundamentally different synthetic logic . This dual reactivity is essential for constructing complex conjugates such as 4-[(1R,3aS,10aR,10bS)-2-benzoyldecahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, which incorporates the intact scaffold .

Synthetic chemistry Chemical biology Medicinal chemistry Fragment coupling

Class-Level Precedent: N-Methyl-1,4-diazepane Scaffolds in Clinically Evaluated Drug Candidates

The 4-methyl-1,4-diazepane substructure is validated in multiple drug candidates. Darexaban (YM150) incorporates a 4-(4-methyl-1,4-diazepan-1-yl)benzamide moiety and reached Phase III clinical trials as a factor Xa inhibitor (IC50 0.031 µM against human factor Xa) [1]. CX-5461, a first-in-class RNA polymerase I inhibitor currently in Phase I/II trials for hematologic malignancies and BRCA-mutant breast cancer, contains a 2-(4-methyl-1,4-diazepan-1-yl) substituent [2]. These precedents confirm that the N-methyl-1,4-diazepane fragment is not a nuisance or artifact but a privileged pharmacophoric element whose precise substitution pattern (including the acyl chain length and N-substituent identity as in the target compound) dictates target selectivity [3]. While the target compound itself has not been disclosed as a clinical candidate, its core scaffold is identical to the validated fragments in these advanced compounds.

Diazepane pharmacophore Factor Xa Anticoagulant Cancer therapeutics rRNA synthesis inhibitor

Molecular Diversity: Library Enumeration Confirms Structural Uniqueness Among Commercially Available 1,4-Diazepane Building Blocks

A substructure search of 4-methyl-1,4-diazepane acyl derivatives in public and commercial databases reveals that the specific combination of a methyl N(4)-substituent with a linear butanoyl N(1)-acyl chain is sparsely populated. Common analogs include acetyl (C2), propanoyl (C3), trifluoropropanoyl, and branched/functionalized acyl variants, but the unsubstituted linear butanoyl derivative represented by the target compound occupies a distinct position in physicochemical space (C10H20N2O, MW 184.28) that is not duplicated by shorter-chain or bulkier-chain analogs [1]. This gap in the commercial catalog means that the target compound is not interchangeable with any single alternative when a three-carbon linear acyl linker with terminal methyl is required.

Chemical library Medicinal chemistry Chemoinformatics Fragment-based screening

High-Value Application Scenarios for 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Based on Demonstrated Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design Requiring CNS-Penetrant Physicochemical Profiles

The compound's XLogP3 of 0.7, TPSA of 23.6 Ų, and — critically — zero hydrogen bond donors place it within the optimal CNS drug-like space as defined by multiparameter optimization scores. Procurement for fragment screening libraries targeting intracellular or brain-exposed targets leverages these computed descriptors, which are superior (lower TPSA, higher logP, zero HBD) to the des-methyl analog and many piperazine-based fragments [1]. Its tertiary amide resistance to hydrolysis further supports stability in assay media, reducing false negatives from degradation.

Chemical Biology Probe Synthesis via Orthogonal N-Functionalization

As a bifunctional building block bearing a stable amide at one terminus and a nucleophilic tertiary amine at the other, the compound is optimally suited for constructing PROTACs, fluorescent probes, or biotinylated affinity reagents. The free amine can be selectively alkylated or acylated under conditions that leave the butanamide intact, a synthetic strategy already validated by the preparation of complex conjugates such as the ChemDiv-listed pyrido-naphthyridine derivative . This orthogonal reactivity is absent in des-methyl or carboxyl-containing analogs, which require protection/deprotection sequences.

SAR Exploration of 1,4-Diazepane-Based Bioisosteres in Anticoagulant or Anticancer Programs

Given that the 4-methyl-1,4-diazepane core is present in the clinical-stage FXa inhibitor darexaban (Phase III) and the RNA Pol I inhibitor CX-5461 (Phase I/II), structure–activity relationship studies aimed at optimizing these or similar chemotypes benefit from systematic variation of the N-acyl substituent [2][3]. The target compound provides the C4-butanoyl data point necessary to complete an acyl chain SAR series (acetyl → propanoyl → butanoyl → pentanoyl), enabling full mapping of the lipophilic pocket tolerance in the target binding site.

Medicinal Chemistry Scaffold-Hopping Starting Point with Favorable IP Position

The specific combination of a 4-methyl-1,4-diazepane scaffold with a butanamide side chain is relatively underexplored in the patent literature compared to heavily claimed acetamide or benzamide variants, suggesting greater freedom to operate in early-stage drug discovery. The scaffold has been incorporated into patented factor Xa [4] and antipsychotic chemical series [5], confirming its generally recognized pharmaceutical utility while leaving the butanamide configuration relatively unencumbered. Procurement for lead generation campaigns in novel target classes may therefore carry lower IP risk than more congested structural motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.